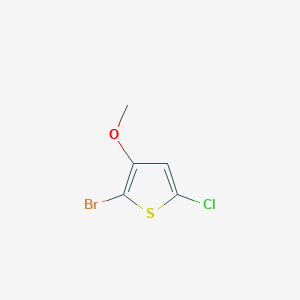

2-Bromo-5-chloro-3-methoxythiophene

Description

Properties

Molecular Formula |

C5H4BrClOS |

|---|---|

Molecular Weight |

227.51 g/mol |

IUPAC Name |

2-bromo-5-chloro-3-methoxythiophene |

InChI |

InChI=1S/C5H4BrClOS/c1-8-3-2-4(7)9-5(3)6/h2H,1H3 |

InChI Key |

XXCCMQLQJNEFIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC(=C1)Cl)Br |

Origin of Product |

United States |

Scientific Research Applications

Materials Science

2-Bromo-5-chloro-3-methoxythiophene is utilized in the synthesis of conductive polymers and organic semiconductors. Its halogenated structure facilitates polymerization reactions, leading to materials with desirable electrical properties.

Case Study: Conductive Polymers

- Researchers have successfully incorporated this compound into polymer matrices to enhance conductivity. The resulting materials demonstrated improved charge transport properties compared to non-halogenated analogs.

Pharmaceuticals

The compound serves as an intermediate in the synthesis of biologically active compounds, particularly in drug development. Its unique structure allows for modifications that can lead to novel therapeutic agents.

Case Study: Drug Development

- A study explored the use of this compound in synthesizing potential anti-cancer agents. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in oncology.

Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of more complex molecules. Its electrophilic nature makes it suitable for nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Conductive Polymers | Used to create conductive materials | Poly(3-bromo-5-chloro-thiophene) |

| Drug Intermediates | Synthesis of biologically active compounds | Anticancer agents |

| Organic Synthesis | Building block for complex molecules | Various thiophene derivatives |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-bromo-5-chloro-3-methoxythiophene is best understood by comparing it with related thiophene derivatives. Below is a detailed analysis:

Structural Analogues

Research Findings and Trends

- Synthetic Utility : this compound’s regioselectivity in palladium-catalyzed couplings has been leveraged to synthesize conjugated polymers for organic electronics .

- Computational Insights : Comparative HOMO-LUMO analyses (as applied to 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene ) suggest that electron-withdrawing groups in this compound lower its bandgap, enhancing charge transport properties.

Preparation Methods

Bromination at Position 2

The methoxy group at position 3 directs electrophilic substitution to the ortho (position 2) and para (position 4) sites. To achieve selective bromination at position 2:

-

Reagents : N-Bromosuccinimide (NBS) or bromine (Br₂) in dichloromethane (DCM) or chloroform.

-

Catalysts : Radical initiators like azobisisobutyronitrile (AIBN) or light irradiation for NBS-mediated bromination.

-

Conditions : Temperatures between 0–25°C to minimize di-bromination.

Example Protocol :

3-Methoxythiophene (1.0 equiv) is dissolved in DCM, cooled to 0°C, and treated with NBS (1.05 equiv) under nitrogen. The mixture is stirred for 6–12 hours, followed by quenching with sodium thiosulfate. The product, 2-bromo-3-methoxythiophene , is isolated via solvent evaporation and recrystallization (yield: 70–85%).

Chlorination at Position 5

Chlorination at position 5 is challenging due to competing para-directing effects. Selective chlorination requires:

-

Reagents : Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in acetic acid.

-

Lewis Acids : FeCl₃ or AlCl₃ to polarize the chlorinating agent.

-

Temperature : 40–60°C to enhance reactivity while avoiding over-chlorination.

Example Protocol :

2-Bromo-3-methoxythiophene (1.0 equiv) is dissolved in acetic acid with FeCl₃ (0.1 equiv). SO₂Cl₂ (1.1 equiv) is added dropwise at 50°C. After 4 hours, the mixture is poured into ice water, extracted with ethyl acetate, and purified via recrystallization to yield This compound (yield: 60–75%).

Sequential Functionalization via Diazotization

Amination and Diazotization

This method introduces chlorine via a diazonium intermediate:

-

Amination : Nitration of 3-methoxythiophene followed by reduction to 5-amino-3-methoxythiophene.

-

Diazotization : Treatment with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Chlorination : Reaction with CuCl or HCl to replace the diazo group with chlorine.

Example Protocol :

5-Amino-3-methoxythiophene is diazotized with NaNO₂/HCl at 0°C. The diazonium salt is then heated with CuCl in HCl, yielding 5-chloro-3-methoxythiophene . Subsequent bromination at position 2 follows the protocol in Section 1.1.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

For introducing methoxy or halogens post-bromination:

-

Substrates : 2,5-Dibromothiophene or 2-bromo-5-chlorothiophene.

-

Reagents : Methoxyboronic acid, Pd(PPh₃)₄ catalyst, and K₂CO₃ base.

Example Protocol :

2,5-Dibromothiophene (1.0 equiv) reacts with methoxyboronic acid (1.2 equiv) and Pd(PPh₃)₄ (0.05 equiv) in toluene/water (3:1) at 90°C for 12 hours. The product, 3-methoxy-2,5-dibromothiophene , is isolated via column chromatography (yield: 65–80%).

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Purification Techniques

-

Recrystallization : Preferred over column chromatography for cost-effectiveness (solvents: methanol/ethanol).

-

Distillation : For intermediates with sufficient volatility (e.g., 3-methoxythiophene).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Halogenation | 60–75 | 95–99 | High | Moderate |

| Diazotization | 50–65 | 90–95 | Moderate | Low |

| Cross-Coupling | 65–80 | 98–99.5 | Low | High |

Key Findings :

-

Direct halogenation balances yield and scalability for industrial use.

-

Cross-coupling offers higher purity but requires expensive catalysts.

Challenges and Innovations

Regioselectivity Control

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-5-chloro-3-methoxythiophene, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves halogenation and functionalization of thiophene derivatives. A plausible route starts with methoxylation at the 3-position of thiophene, followed by bromination and chlorination. Reaction conditions (e.g., temperature, catalyst choice) critically affect regioselectivity. For example, bromination at the 2-position may require Lewis acids like FeBr₃ to direct electrophilic substitution . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity. Monitoring by TLC and NMR (¹H/¹³C) ensures intermediate verification .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Answer: Key techniques include:

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Discrepancies in chemical shifts may arise from solvent polarity or impurities.

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).

- FT-IR : Validate functional groups (C-Br stretch ~550 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).

Contradictions between experimental and computational (DFT/B3LYP) data, such as unexpected HOMO-LUMO gaps, should be resolved by re-evaluating solvent effects or tautomeric forms .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer: The bromine atom at the 2-position is highly reactive in palladium-catalyzed couplings due to its electron-withdrawing effect, which activates the C-Br bond. Methoxy and chloro groups modulate electron density: the methoxy group donates electrons via resonance, while chlorine withdraws electrons inductively. Optimal conditions involve Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and dioxane/water as solvent (80°C, 12h). Competitive dehalogenation or homocoupling side reactions can be minimized by controlling ligand ratios and reaction time .

Q. How can researchers resolve contradictions in reported crystallographic data for halogenated thiophene derivatives?

Answer: Discrepancies in unit cell parameters or bond angles may arise from polymorphism or refinement errors. Use high-resolution single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Validate against Cambridge Structural Database (CSD) entries. For ambiguous cases, complement with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to assess steric/electronic distortions .

Q. What strategies mitigate competing substitution pathways during functionalization of this compound?

Answer: Regioselectivity challenges arise from multiple halogen sites. Strategies include:

- Directed metalation : Use LDA or TMPLi to deprotonate specific positions before electrophilic quenching.

- Protecting groups : Temporarily block the methoxy group with TBSCl to direct bromine/chlorine substitution.

- Kinetic control : Lower temperatures (−78°C) favor less thermodynamically stable products. Monitor by GC-MS or in situ IR .

Q. How can computational modeling (e.g., DFT, Hirshfeld analysis) enhance the interpretation of experimental data for this compound?

Answer:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H, Cl···O contacts) to explain packing motifs in crystallography .

- DFT calculations : Predict NMR chemical shifts, vibrational frequencies, and reaction pathways. For example, HOMO-LUMO gaps correlate with photophysical properties, guiding applications in organic electronics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability or decomposition profile of this compound?

Answer: Variations in DSC/TGA data (e.g., melting points ±5°C) may stem from impurities or heating rates. Standardize protocols:

- Use a heating rate of 5°C/min under nitrogen.

- Compare with structurally analogous compounds (e.g., 5-bromo-4-methoxythiophene-3-carboxylic acid, mp 155–156°C ).

- Perform elemental analysis to confirm stoichiometry and purity .

Applications in Advanced Research

Q. What experimental designs are optimal for studying charge-transfer complexes involving this compound in materials science?

Answer:

- Co-crystallization : Combine with electron-deficient acceptors (e.g., TCNQ) to form donor-acceptor complexes.

- UV-Vis/NIR spectroscopy : Monitor charge-transfer bands (λ > 500 nm).

- Conductivity measurements : Use four-probe methods on single crystals or thin films.

Reference analogous thiophene derivatives (e.g., 2-bromo-4,5-difluorotoluene ) for comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.